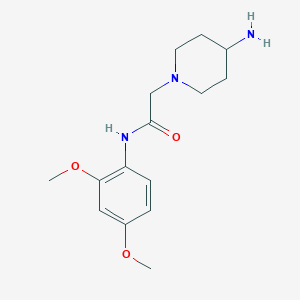

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJVXAXXVXFCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-aminopiperidine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as neurological disorders and cancer.

Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

The 4-aminopiperidine moiety offers superior solubility and basicity relative to 4-aminophenyl () or pyridinyl groups (), which may improve pharmacokinetics .

Conformational Flexibility: highlights that acetamides with dichlorophenyl groups exhibit variable dihedral angles (54.8°–77.5°) between aromatic and heterocyclic rings, influencing dimerization via N–H⋯O hydrogen bonds. The target compound’s 4-aminopiperidine may adopt similar conformational flexibility, affecting binding affinity .

Computational tools like GUSAR-online () could predict acute toxicity based on structural similarities to dichlorophenyl acetamides .

Biological Activity

The compound 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a member of a class of piperidine derivatives that have garnered attention for their potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a CAS number of 1332530-10-5. The compound features a piperidine ring substituted with an amino group and an acetamide moiety attached to a dimethoxyphenyl group. Its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 325.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Hazard Classification | Irritant |

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of similar piperidine derivatives. For instance, compounds with structural similarities have shown efficacy in models of epilepsy, particularly through the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. These studies suggest that modifications in the piperidine structure can significantly influence anticonvulsant activity.

In a study involving various derivatives, certain compounds exhibited protection against seizures at doses ranging from 100 to 300 mg/kg, indicating that structural modifications could enhance therapeutic effects .

The proposed mechanism of action for compounds like this compound involves modulation of neurotransmitter systems, particularly through interaction with sodium channels and GABAergic pathways. These interactions can stabilize neuronal membranes and reduce excitability, which is critical in managing seizure disorders.

Case Studies

Case Study 1: Anticonvulsant Screening

A series of experiments were conducted on piperidine derivatives to evaluate their anticonvulsant potential. The results indicated that certain analogs provided significant protection in MES tests, with specific derivatives demonstrating delayed onset but prolonged action .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of the piperidine core in maintaining anticonvulsant activity. Modifications to the phenyl ring or the acetamide side chain were shown to either enhance or diminish activity, emphasizing the need for careful design in drug development .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst load). For example, using a pre-experimental design (one-variable-at-a-time) can identify critical factors, followed by a full factorial design to assess interactions . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation . Purification strategies, such as recrystallization (as employed for structurally similar acetamides in ), should be tested using solvents with varying polarities to isolate high-purity crystals .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 4-aminopiperidinyl and dimethoxyphenyl groups. Compare chemical shifts with structurally related compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for N-(4-methoxyphenyl)acetamide analogs .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .

Q. How should researchers assess the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–12) and measure concentration via UV-Vis spectroscopy (λmax ~255 nm, as seen in piperidine derivatives) .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products. Compare with stability protocols for acetamide-based reference standards .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with target receptors (e.g., enzymes or GPCRs). Use crystal structures from the Protein Data Bank (PDB) for accuracy .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) derived from analogs like N-(2,4-difluorobenzyl)acetamide .

- Reaction Path Search : Apply quantum chemical calculations to predict metabolic pathways or reactive intermediates, as proposed by ICReDD’s computational-experimental feedback loop .

Q. How can contradictory data on this compound’s in vitro activity be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., fluorescence-based assays vs. radiometric assays). For example, antimicrobial activity discrepancies in acetamide derivatives were resolved by testing across multiple bacterial strains .

- Dose-Response Curves : Ensure linearity across concentrations and replicate experiments with independent batches to rule out synthesis variability.

- Data-Driven Analysis : Use chemical software to cross-reference results with existing datasets (e.g., ChEMBL, PubChem) and identify outliers .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and pharmacokinetics?

- Methodological Answer :

- Acute Toxicity Studies : Conduct OECD 423-guided trials in rodent models, monitoring organ histopathology and plasma biomarkers. Reference safety protocols for structurally related piperazine/acetamide hybrids .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability, half-life, and metabolite formation. Compare with N-(4-hydroxyphenyl)acetamide pharmacokinetic data .

- Tissue Distribution : Employ radiolabeled isotopes (e.g., ) or fluorescent tagging to track compound localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.